molecular formula C9H10N4O7 B13743735 2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol CAS No. 40711-00-0

2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol

Cat. No.: B13743735
CAS No.: 40711-00-0
M. Wt: 286.20 g/mol
InChI Key: MFDCUBBXIGBTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is a chemical compound with the molecular formula C9H10N4O7 and a molecular weight of 286.2 g/mol . This compound is known for its unique structure, which includes a trinitrophenyl group attached to an aminoethanol moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol typically involves the nitration of methyl aniline followed by the reaction with ethylene oxide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the formation of the trinitrophenyl group. The subsequent reaction with ethylene oxide is performed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the potential hazards associated with the handling of nitric acid and sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group is known to interact with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the aminoethanol moiety.

    2-(Methylamino)ethanol: Similar in structure but lacks the trinitrophenyl group.

Uniqueness

2-(Methyl(2,4,6-trinitrophenyl)amino)ethanol is unique due to the presence of both the trinitrophenyl group and the aminoethanol moiety, which confer distinct chemical and biological properties

Properties

CAS No.

40711-00-0

Molecular Formula

C9H10N4O7

Molecular Weight

286.20 g/mol

IUPAC Name

2-(N-methyl-2,4,6-trinitroanilino)ethanol

InChI

InChI=1S/C9H10N4O7/c1-10(2-3-14)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5,14H,2-3H2,1H3

InChI Key

MFDCUBBXIGBTPD-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.